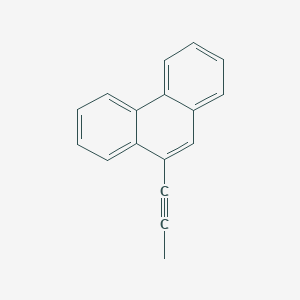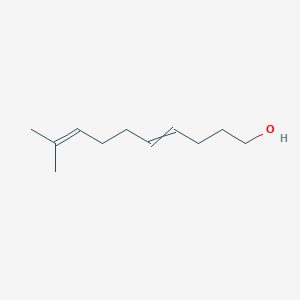
9-Methyldeca-4,8-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyldeca-4,8-dien-1-ol is an organic compound with the molecular formula C11H20O. It consists of a deca-diene backbone with a methyl group and a hydroxyl group attached. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-Methyldeca-4,8-dien-1-ol can be synthesized through various synthetic routes. One common method involves the cyclization of E- and Z-9-Methyldeca-3,8-dien-1-ols with aldehydes in the presence of 20 mol% silver hexafluoroantimonate (AgSbF6) under mild conditions. This reaction generates the corresponding oxa-bicycles in good yields with excellent selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organic synthesis and the use of catalytic agents like AgSbF6 can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyldeca-4,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 9-Methyldeca-4,8-dien-1-al or 9-Methyldeca-4,8-dien-1-one.
Reduction: Formation of 9-Methyldecanol.
Substitution: Formation of 9-Methyldeca-4,8-dien-1-chloride.
Wissenschaftliche Forschungsanwendungen
9-Methyldeca-4,8-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 9-Methyldeca-4,8-dien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the double bonds can undergo addition reactions. These properties make it a versatile compound in organic synthesis and biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methyldeca-3,8-dien-1-ol: Similar structure but with different positions of double bonds.
8-Methylnona-3,8-dien-1-ol: Another similar compound with a different carbon chain length and position of the methyl group.
Eigenschaften
CAS-Nummer |
341527-87-5 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
9-methyldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-7-5-3-4-6-8-10-12/h3-4,9,12H,5-8,10H2,1-2H3 |
InChI-Schlüssel |
MULMISXPVNLVDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC=CCCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


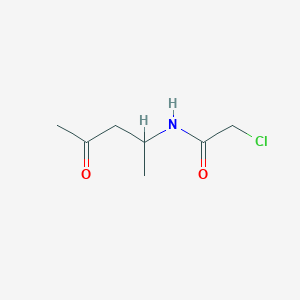
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

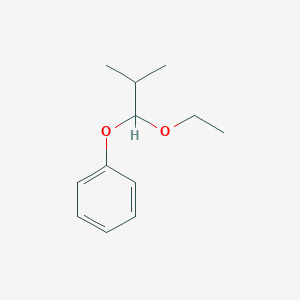
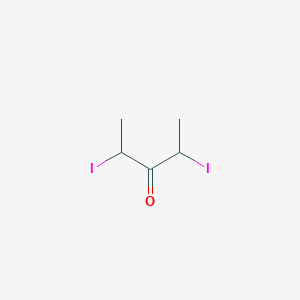
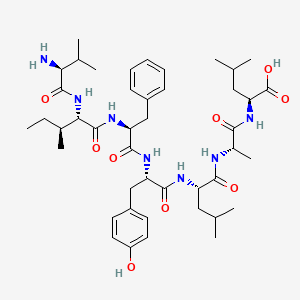
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
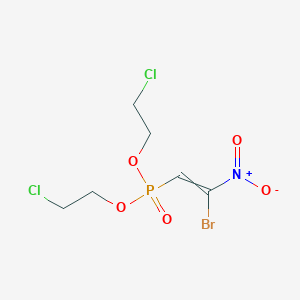
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)

![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
